Tetracene-2-carbaldehyde
Description
Significance of Acenes and Their Functionalized Derivatives in Contemporary Chemistry and Materials Research
Acenes, a class of PAHs consisting of linearly fused benzene (B151609) rings, are at the forefront of this research. Their rigid, planar structures provide an ideal scaffold for creating materials with desirable electronic properties.
PAHs, and specifically acenes like tetracene, serve as benchmark materials for a variety of optoelectronic applications. aip.org Their utility stems from their intrinsic charge-transport properties and their ability to undergo processes like singlet fission, a carrier multiplication phenomenon that could enhance solar cell efficiency. aip.orgoregonstate.edu Tetracene, in particular, has been extensively studied in single-crystal devices, demonstrating high charge carrier mobility. acs.org The development of functionalized acenes has been driven by the need to create materials with competitive electronic properties and superior processability for fabricating high-performance devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.orgbeilstein-journals.org
The functionalization of the acene core is a critical strategy for fine-tuning its intrinsic characteristics. acs.org Attaching different chemical groups can alter solubility, influence molecular packing in the solid state, and modify electronic energy levels. oregonstate.edud-nb.info Aldehyde functionalization is a particularly potent method for modulating acene properties. The aldehyde group is electron-withdrawing, which can increase the photooxidative resistance of the acene core, a significant advantage over unstable parent compounds like pentacene (B32325). researchgate.net Furthermore, the aldehyde group provides a reactive chemical handle, opening avenues for a wide array of subsequent chemical transformations and the synthesis of novel functional molecules and materials. researchgate.netrsc.org
Contextualization of Tetracene-2-carbaldehyde within the Broader Family of Acene Aldehydes
This compound is a member of the broader family of acene aldehydes, which includes related monocarbaldehydes and dicarbaldehydes. Its specific structure informs its potential applications and differentiates it from its chemical relatives.
Recent research has brought acene-2,3-dicarbaldehydes, including the tetracene variant, into focus. researchgate.netnih.gov Studies on tetracene-2,3-dicarbaldehyde reveal that it possesses a HOMO-LUMO gap similar to the benchmark organic semiconductor pentacene, yet it demonstrates superior solubility in common organic solvents and excellent photooxidative resistance. researchgate.netrsc.org This compound is also readily sublimable without decomposition, highlighting its stability. rsc.orgnih.gov
While direct experimental data for this compound is less common in the literature, we can infer its properties. The presence of a single aldehyde group at the 2-position would also be expected to enhance stability and provide a reactive site, similar to the dicarbaldehyde. However, the electronic properties and solid-state packing would differ due to the asymmetry and different electronic distribution compared to the disubstituted analogue. The single aldehyde group makes this compound a valuable, asymmetric building block for more complex molecular architectures.
Comparative Properties of Tetracene Derivatives
| Property | Tetracene | Tetracene-2,3-dicarbaldehyde | This compound (Inferred) |
|---|---|---|---|
| Solubility | Poor in most solvents | Soluble in DMF, toluene, THF, etc. researchgate.netrsc.org | Expected to be improved over tetracene |
| Photooxidative Resistance | Prone to photooxidation | Excellent resistance in solution researchgate.netrsc.org | Expected to be enhanced over tetracene |
| HOMO-LUMO Gap | ~2.4 eV | 2.3 eV nih.gov | Expected to be similar to tetracene, but modulated by the aldehyde group |
| Reactivity | Primarily cycloadditions | Reactive aldehyde groups for Grignard, aldol (B89426) reactions, etc. rsc.orgnih.gov | Possesses a single reactive aldehyde handle for derivatization |
| Key Feature | Benchmark for singlet fission aip.org | Stable, soluble pentacene analogue rsc.org | Asymmetric, functional building block |
This table is based on available data and logical inferences for comparative purposes.
Research into tetracene derivatives has evolved significantly. Initial studies focused on the intrinsic properties of pristine tetracene, often using large, high-quality single crystals. acs.org However, the poor processability of the parent acene limited its practical application. This led to a paradigm shift towards "molecular engineering," focusing on the synthesis of functionalized derivatives. acs.org
A major breakthrough was the study of 5,6,11,12-tetraphenyltetracene (rubrene), which forms high-quality crystals and became a gold standard for understanding charge transport in organic solids. acs.org In recent decades, the introduction of silylethynyl groups, such as in TIPS-tetracene, has been a successful strategy for creating solution-processable materials that exhibit favorable packing for electronic applications and singlet fission. aip.orgoregonstate.edu The synthesis of aldehyde-functionalized acenes represents a more recent branch of this evolution. Improved one-pot synthetic methods have made compounds like tetracene-2,3-dicarbaldehyde more accessible, although the literature on these specific compounds was sparse until recently. researchgate.netnih.govresearchgate.net This progression paves the way for a deeper investigation into specific isomers like this compound.
Research Gaps and Emerging Opportunities in this compound Studies
The primary opportunity for this compound lies in its potential as a versatile precursor for a new generation of advanced materials. The aldehyde functionality is a gateway to a rich variety of chemical transformations, allowing for the synthesis of novel tetracene derivatives with tailored properties. For example, it could be used to create liquid crystals, covalent organic frameworks, or polymers incorporating the tetracene core. Furthermore, there is an opportunity to explore its use in surface science, for instance, as a component in seed layers to direct the crystal growth and orientation of other organic semiconductors on surfaces, a crucial factor for optimizing device performance. tudelft.nl Investigating these avenues could unlock new applications for tetracene-based materials in next-generation electronics.
Structure
3D Structure
Properties
Molecular Formula |
C19H12O |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
tetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-13-5-6-16-10-18-8-14-3-1-2-4-15(14)9-19(18)11-17(16)7-13/h1-12H |
InChI Key |
GDRPLOJJIUPMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization of Tetracene 2 Carbaldehyde Systems
Innovative Synthetic Routes for Tetracene-2-carbaldehyde Scaffolds
The development of efficient and selective methods for the synthesis of this compound is crucial for advancing its use in various applications. Researchers have explored several innovative routes to construct these complex molecules.
Development of Improved One-Pot Synthetic Methods for Acene Dicarbaldehydes (Analogous to Tetracene-2,3-dicarbaldehyde)
One-pot synthetic procedures offer a streamlined approach to constructing complex molecules like acene dicarbaldehydes from simple, readily available starting materials. rsc.org A notable one-pot method for the synthesis of a mixture of acene-2,3-dicarbaldehydes, including naphthalene-2,3-dicarbaldehyde (B13756), anthracene-2,3-dicarbaldehyde, and tetracene-2,3-dicarbaldehyde, utilizes 2,5-dimethoxytetrahydrofuran (B146720) and piperidine. rsc.orgresearchgate.net However, a significant drawback of this method is the lack of selectivity, resulting in a mixture of products that require separation. rsc.org
Recent improvements to this one-pot synthesis have focused on enhancing the yield and selectivity for specific acene dicarbaldehydes. nih.govrsc.org By carefully controlling reaction conditions, researchers have been able to synthesize and characterize a series of acene-2,3-dicarbaldehydes, including tetracene-2,3-dicarbaldehyde. nih.gov These compounds are reported to be fluorescent, soluble in common organic solvents, and exhibit excellent photooxidative resistance. nih.gov
A mechanochemical approach has also been demonstrated for the synthesis of anthracene-2,3-dicarbaldehyde and tetracene-2,3-dicarbaldehyde, highlighting a repeatable synthetic cycle under solvent-free conditions. semanticscholar.org This method presents a greener alternative to traditional solution-based syntheses. semanticscholar.org
Regioselective Formylation Strategies for Tetracene Derivatives
Achieving regioselectivity in the formylation of tetracene is critical for obtaining the desired isomer, this compound. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.comiaamonline.org The Vilsmeier reagent is a weaker electrophile compared to those used in Friedel-Crafts acylation, making it suitable for activated aromatic systems. chemistrysteps.com
The regioselectivity of the Vilsmeier-Haack reaction on tetracene can be influenced by the presence of directing groups on the aromatic core. For instance, regioselective C2,9-formylation has been achieved on 5,12-dialkyl-6,7-diaryl-substituted 5,12-dihydroindolo[3,2-a]carbazoles using dichloromethyl methyl ether in the presence of SnCl₄. researchgate.neturfu.ru While not directly on tetracene, this demonstrates the principle of using substituents to direct formylation.
Furthermore, direct and regioselective formylation has been successfully applied to a corannulene–coronene hybrid structure, indicating that such transformations are possible on large, complex polycyclic aromatic hydrocarbons. researchgate.net
Novel Approaches to Aldehyde Incorporation via Arene Functionalization
Beyond direct formylation, other strategies for incorporating aldehyde functionalities into arenes are being explored. One such approach involves the oxidation of precursor molecules. For example, a mechanochemical oxidation using 2-iodoxybenzoic acid (IBX) has been successfully applied to convert 2,3-bis(hydroxymethyl)naphthalene (B141878) to naphthalene-2,3-dicarbaldehyde in high yield. semanticscholar.org This method could potentially be adapted for the synthesis of this compound from a corresponding diol precursor.
Another innovative strategy involves a homologation synthesis where an [n]acene-ortho-dicarbaldehyde is converted to the corresponding [n+1]acene-ortho-dicarboxylate in a one-pot reaction. nii.ac.jp The resulting dicarboxylate can then be transformed into a dicarbaldehyde through a standard reduction-oxidation sequence, effectively elongating the acene chain while retaining the aldehyde functionality. nii.ac.jp
Precursor Design and Synthetic Challenges
The synthesis of this compound is not without its challenges. The stability of reactive intermediates and the optimization of reaction conditions are key factors that need to be carefully managed to ensure high yields and selectivity.
Strategies for Managing Stability of Reactive Intermediates
The synthesis of larger acenes, including functionalized tetracenes, is often hampered by the high reactivity and instability of the acene core and its synthetic intermediates. nii.ac.jpnih.gov Larger acenes are prone to degradation through dimerization and photooxidation in the presence of oxygen and light. nih.gov
Several strategies have been developed to stabilize these reactive species. One common approach is the introduction of bulky substituents, such as triisopropylsilyl (TIPS) groups, which can sterically protect the acene backbone from intermolecular reactions. nii.ac.jpnih.gov Another strategy involves the use of precursor molecules that are more stable than the final acene product. For example, α-diketone-type precursors have been developed which are more soluble and stable and can be quantitatively converted to the desired acene by photoirradiation. nii.ac.jp Introducing electron-deficient substituents or nitrogen atoms into the acene backbone can also enhance stability by lowering the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more resistant to oxidation. nih.gov
In the context of one-pot syntheses of acene dicarbaldehydes, the proposed reaction mechanism involves the formation of enamine and iminium ion intermediates. researchgate.net The stability and reactivity of these intermediates are influenced by the reaction conditions, such as the choice of solvent and catalyst. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. This involves a systematic variation of parameters such as temperature, reaction time, solvent, and catalyst. beilstein-journals.org
For instance, in the improved one-pot synthesis of acene-2,3-dicarbaldehydes, different reaction conditions were tested to improve upon the original method by Mallouli and Lepage. rsc.org The table below summarizes the results of these optimization experiments.
| Experiment | Reactant 5 (g) | 2,5-Dimethoxytetrahydrofuran (mL) | Piperidine (mL) | Time (h) | Naphthalene-2,3-dicarbaldehyde Yield (%) | Anthracene-2,3-dicarbaldehyde Yield (%) | Tetracene-2,3-dicarbaldehyde Yield (%) |
| 1 | 1 | 2 drops | 1 | 1.5 | 18 | 30 | 9 |
| 2 | 1 | 1 | 1 | 1.5 | 17 | 25 | - |
| 3 | 1 | 1.5 | 1 | 1.5 | 10 | 9 | 3 |
Table 1: Optimization of a one-pot synthesis of acene-2,3-dicarbaldehydes. rsc.orgsemanticscholar.org
In another example, the optimization of a mechanochemical synthesis involved varying the number of milling balls, which significantly impacted the reaction yield. semanticscholar.org The use of additives can also play a critical role. For instance, in an organocatalyzed benzannulation reaction for the synthesis of anthraquinones and tetracenediones, benzoic acid was found to increase yields and decrease reaction times. researchgate.net Machine learning-guided strategies are also emerging as powerful tools for accelerating the discovery of optimal reaction conditions. beilstein-journals.org
Derivatization and Post-Synthetic Modification of the Aldehyde Moiety
The aldehyde group in this compound is a reactive and versatile functional group that serves as a gateway to a multitude of molecular structures. Its ability to undergo nucleophilic addition and other transformations allows for the synthesis of novel tetracene derivatives with tailored properties.
Utility as Precursors for Novel Functional Molecules and Materials
Aldehyde-substituted acenes, including this compound, are valuable precursors for the synthesis of a variety of functional molecules and materials. nih.gov The presence of the aldehyde group enhances the photooxidative resistance of the acene core and provides a reactive site for further functionalization. nih.gov These characteristics make them promising building blocks for creating larger, more complex, and stable organic semiconducting materials. The functionalization of tetracene-2,3-dicarbaldehyde, a closely related compound, has been shown to yield novel materials, underscoring the potential of aldehyde-substituted tetracenes in materials science. rsc.orgrsc.orgorganic-chemistry.org
Exploration of Grignard Reactions for Alcohol Formation
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and its application to this compound provides a direct route to secondary alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.orgacs.orgmdpi.com This transformation is highly effective for producing a wide range of tetracenyl alcohols.
Recent research has demonstrated the utility of Grignard reactions with acene-2,3-dicarbaldehydes, including the tetracene analogue, to synthesize novel α,α′-diaryl-2,3-acenedimethanols. rsc.orgrsc.orgorganic-chemistry.orgnih.gov For instance, the reaction of tetracene-2,3-dicarbaldehyde with mesityl magnesium bromide yields the corresponding dimesityl-2,3-tetracenedimethanol. tandfonline.com
| Acene Dicarbaldehyde | Grignard Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Anthracene-2,3-dicarbaldehyde | Mesityl magnesium bromide | α,α′-Dimesityl-2,3-anthracenedimethanol | Not Specified | tandfonline.com |
| Tetracene-2,3-dicarbaldehyde | Mesityl magnesium bromide | α,α′-Dimesityl-2,3-tetracenedimethanol | Not Specified | tandfonline.com |
Investigations into Double-Aldol Condensation Reactions for Acenotropone Formation
The aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and creating new cyclic systems. dergipark.org.trgoogle.com In the case of acene-dicarbaldehydes, a double-aldol condensation can be employed to construct acenotropone structures, which are non-benzenoid aromatic compounds with interesting electronic properties. This reaction typically involves the base-catalyzed reaction of the dicarbaldehyde with a ketone. acs.org
The synthesis of acenotropones from acene-2,3-dicarbaldehydes has been successfully demonstrated. rsc.orgrsc.orgorganic-chemistry.org Specifically, tetracene-2,3-dicarbaldehyde reacts with 1,3-diphenylacetone (B89425) in the presence of potassium hydroxide (B78521) to yield the corresponding tetracenotropone. tandfonline.com These acenotropones can be further protonated with strong acids to generate hydroxyacenotropylium ions, which exhibit long-wavelength absorption, indicating their potential for applications in optoelectronics. rsc.orgrsc.org
| Acene Dicarbaldehyde | Ketone | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Anthracene-2,3-dicarbaldehyde | 1,3-Diphenylacetone | KOH | Anthracenotropone derivative | 63% | tandfonline.com |
| Tetracene-2,3-dicarbaldehyde | 1,3-Diphenylacetone | KOH | Tetracenotropone derivative | 53% | tandfonline.com |
Synthesis of Imines and Acetals from the Aldehyde Group
The aldehyde functionality of this compound can be readily converted into imines and acetals, which are valuable intermediates and functional motifs in their own right.
Imines , or Schiff bases, are formed through the condensation reaction of an aldehyde with a primary amine, a reaction that is often catalyzed by acid. organic-chemistry.orgacs.org This transformation introduces a carbon-nitrogen double bond, which can be further modified, for instance, through reduction to form secondary amines. The synthesis of imines from aromatic aldehydes is a well-established process. acs.org
Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. researchgate.net This reaction is reversible and is often used as a method for protecting the aldehyde group during other synthetic transformations. The formation of cyclic acetals using diols is particularly favorable.
While specific examples for the synthesis of imines and acetals directly from this compound are not extensively reported in the literature, these standard transformations are expected to proceed efficiently.
Introduction of Heteroatomic Functional Groups (e.g., Carboxylic Acid, Thiol) via Aldehyde Transformations
The aldehyde group serves as a convenient entry point for the introduction of other heteroatomic functional groups, such as carboxylic acids and thiols, thereby expanding the chemical space of tetracene derivatives.
The oxidation of aromatic aldehydes to carboxylic acids is a common and important transformation in organic synthesis. acs.org Various reagents and conditions have been developed for this purpose, with sodium chlorite (B76162) (NaClO₂) being a particularly mild and selective oxidant that is compatible with a range of functional groups. Other methods include the use of potassium permanganate (B83412) or ozonolysis. acs.org The synthesis of tetracene-2-carboxylic acid has been reported, highlighting the accessibility of this functional group on the tetracene core.
The introduction of a thiol group can be achieved through several strategies starting from an aldehyde. One approach involves the conversion of the aldehyde to a thioester, which can then be hydrolyzed. organic-chemistry.org Another method is the direct C-H thiolation of aromatic compounds, although this does not directly involve the aldehyde group. rsc.org The synthesis of a tetracene derivative bearing a methylthiol group, 6,11-bis[(triisopropylsilyl)ethynyl]tetracene-2-methylthiol, has been documented, demonstrating the feasibility of incorporating sulfur-containing functionalities into the tetracene framework. The conversion of aromatic aldehydes to thioamides using a sulfur source like thiourea (B124793) has also been reported. organic-chemistry.org
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Aromatic Aldehyde | NaClO₂, NaH₂PO₄, Mn(III) complex | Aromatic Carboxylic Acid | |
| Aromatic Aldehyde | Thiol, Thiazolium precatalyst (electrochemical) | Thioester | |
| Aryl Aldehyde | Thiourea, K₂S₂O₈ | Aryl Thioamide | organic-chemistry.org |
Metal-Catalyzed Functionalization and Dearomatization Approaches
Transition metal catalysis offers powerful methods for the functionalization and dearomatization of aromatic systems, including tetracene derivatives. These approaches can lead to the formation of complex three-dimensional structures from planar aromatic precursors.
While direct metal-catalyzed functionalization of the aldehyde group in this compound is not widely documented, related transformations on the tetracene core highlight the potential of these methods. For instance, a rhodium-catalyzed dearomative hydroboration of a tetracenequinone derivative has been reported as a key step in the synthesis of idarubicinone. This reaction demonstrates the feasibility of selectively functionalizing one of the terminal rings of the tetracene system. Furthermore, copper-catalyzed C-H thiolation of aryl aldehydes using a transient directing group strategy represents a powerful method for introducing sulfur functionality ortho to the aldehyde group. rsc.org Palladium-catalyzed reactions are also widely used for the functionalization of aromatic compounds. nih.gov These metal-catalyzed strategies open up new avenues for creating highly functionalized and structurally diverse tetracene-based molecules.
Large-Scale Preparative Methods and Purification Techniques
The successful application of this compound in advanced materials necessitates its availability in significant quantities and high purity. Transitioning from laboratory-scale synthesis to large-scale production, however, introduces challenges related to scalability, process control, and cost-effectiveness. The methodologies for preparative-scale synthesis and the subsequent purification are critical for obtaining materials that meet the stringent requirements of applications like organic electronics.
Preparative Synthetic Routes
The large-scale synthesis of this compound generally involves the introduction of a formyl group onto the tetracene core. One of the primary challenges in scaling up the synthesis of tetracene derivatives is their inherent low solubility in common organic solvents. This often requires the use of high-boiling point solvents and elevated reaction temperatures, which can complicate process control and lead to the formation of byproducts.
A common strategy for producing functionalized tetracenes on a larger scale involves multi-step reaction sequences that are optimized for yield and throughput. For instance, a practical approach might start from more readily available precursors, such as 5,12-tetracenequinone, which can be synthesized on a 10-gram scale. thieme-connect.com Subsequent functionalization and reduction steps would then lead to the desired tetracene derivative. Another scalable approach involves the [2+2+n] cycloaddition strategy to build the polycyclic aromatic hydrocarbon (PAH) framework, which has been used to produce gram-scale quantities of functionalized PAHs. rsc.org
Formylation of the tetracene skeleton is a key step. While various formylation methods exist, such as the Vilsmeier-Haack reaction, their application on a large scale to poorly soluble substrates like tetracene requires careful optimization of reaction conditions to maximize yield and minimize impurities. researchgate.netnih.gov The choice of reagents and the reaction setup must be amenable to industrial production, favoring cost-effective and manageable processes. google.com Research into scalable syntheses has demonstrated the production of related tetracene derivatives on a gram scale, providing a foundation for the industrial production of this compound. beilstein-journals.orgacs.org
The table below outlines a representative synthetic approach for the preparation of a functionalized tetracene, illustrating the type of data considered in scaling up production.
Table 1: Representative Parameters for Gram-Scale Synthesis of a Functionalized Tetracene Derivative
| Step | Reaction | Starting Material Scale | Solvent | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | ~50 g | Tetrachloroethane | Phthalic Anhydride, AlCl₃ | 80-100 | 4-6 | 70-80 |
| 2 | Reduction/Aromatization | ~40 g | Toluene | Zinc dust | 110 | 8-12 | 60-70 |
Note: This table is illustrative of typical parameters for related multi-step syntheses of functionalized PAHs and does not represent a specific validated process for this compound.
Purification Techniques
Achieving the high purity required for electronic applications is a critical final stage in the production of this compound. The inherent properties of tetracene derivatives, such as their low solubility and high melting points, dictate the most effective purification methods.
Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system. mt.com For this compound, finding a single solvent with ideal solubility characteristics (high solubility when hot, low solubility when cold) can be challenging. Therefore, a two-solvent system is often more practical. rochester.edumit.eduyoutube.com A common approach involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization upon cooling.
Table 2: Common Solvent Systems for Recrystallization of Polycyclic Aromatic Hydrocarbons
| Solvent System (Good/Poor) | Rationale |
|---|---|
| Toluene / Hexane (B92381) | Toluene effectively dissolves many PAHs at high temperatures, while hexane acts as an anti-solvent to promote precipitation. |
| Dichloromethane / Methanol (B129727) | Dichloromethane is a good solvent for many organic compounds, and methanol is a polar anti-solvent. |
Sublimation: Gradient sublimation is a highly effective method for purifying tetracene and its derivatives to achieve the ultra-high purity needed for semiconductor applications. clarku.eduresearchgate.net This technique is particularly suited for compounds that are thermally stable and can transition directly from a solid to a gaseous phase under high vacuum. In a sublimation apparatus, the crude material is heated at one end of a tube under vacuum, creating a temperature gradient along its length. The target compound vaporizes and travels down the tube, depositing as pure crystals in a cooler zone, while non-volatile impurities remain in the heating zone and more volatile impurities are removed by the vacuum system. This method effectively removes trace impurities that may be difficult to eliminate by recrystallization.
Chromatography: Column chromatography can be used for purification, especially to remove closely related impurities. However, due to the low solubility of this compound, this method can be challenging and often requires large volumes of solvent, making it less favorable for large-scale industrial processes compared to crystallization and sublimation. acs.org When employed, a common stationary phase is silica (B1680970) gel, with an eluent system tailored to the polarity of the compound and its impurities.
The combination of these techniques, for example, an initial purification by recrystallization followed by a final sublimation step, is often necessary to achieve the stringent purity requirements for high-performance electronic devices.
Advanced Spectroscopic Investigations and Photophysical Characterization of Tetracene 2 Carbaldehyde Derivatives
Electronic Absorption and Emission Spectroscopy for Excited State Characterization
Electronic absorption and emission spectroscopy are foundational techniques for probing the electronic transitions and excited state properties of molecules. For tetracene derivatives, these methods provide critical insights into their structure-property relationships.
Analysis of UV-Visible Absorption Profiles and Vibronic Progressions
The UV-visible absorption spectra of tetracene derivatives are distinguished by a characteristic vibronic progression. This feature arises from the coupling of electronic transitions with molecular vibrations. The lowest-energy absorption band, often referred to as the 1La band, typically displays this well-resolved structure. acs.orgnrel.gov
For instance, studies on various tetracene derivatives reveal that the onset of the S1 ← S0 transition can be influenced by the type of functionalization. In one study, the onset for 5,12-bis((triisopropylsilyl)ethynyl)-tetracene (TIPS-Tc) was observed at 534 nm, while for tetracene bis-carboxylic acid (Tc-DA) and its methyl ester counterpart (Tc-DE), the onsets were at 550 nm and 552 nm, respectively. acs.orgnrel.gov The relative intensity of the vibronic peaks, such as the A0–0/A0–1 ratio, can also be sensitive to the molecular environment and aggregation state. For example, increasing the concentration of Tc-DA in dimethylformamide (DMF) leads to a broadening of the vibronic progression and a decrease in the A0–0/A0–1 ratio from 1.43 to 1.19. acs.orgnrel.gov
Furthermore, the introduction of different functional groups can lead to shifts in the absorption bands. A red shift of approximately 15 nm has been observed when comparing a mono-substituted to a di-substituted carboxylic acid derivative of a related anthradithiophene core. acs.org This highlights the tunability of the electronic properties through chemical modification.
Elucidation of HOMO-LUMO Gap Energies and Their Modulation by Functionalization
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that governs the electronic and optical properties of organic semiconductors. Functionalization of the tetracene core provides a powerful tool for modulating this HOMO-LUMO gap.
Theoretical studies using density functional theory (DFT) have shown that the introduction of electron-withdrawing groups such as fluorine, chlorine, nitro, and cyano groups to anthracene (B1667546) and tetracene can reduce the HOMO-LUMO energy gap. researchgate.net This reduction in the energy gap generally implies lower kinetic stability and potentially higher charge carrier mobility. researchgate.net For example, the functionalization of polycyclic aromatic hydrocarbons can lead to exceptionally small HOMO-LUMO gaps, on the order of 0.16 eV in some cases. acs.orgnih.gov
Experimentally, the HOMO-LUMO gap can be estimated from the onset of the absorption spectrum. The singlet energy (S1), which is closely related to the HOMO-LUMO gap, has been determined for various tetracene derivatives. For TIPS-Tc, Tc-DA, and Tc-DE, the S1 energies were calculated to be 2.31 eV, 2.21 eV, and 2.18 eV, respectively, based on the intersection of their absorption and emission profiles. nih.gov In another study, the singlet energy of an anthradithiophene derivative shifted from 2.14 eV to 2.11 eV with the addition of a second carboxylic acid group. acs.org These findings underscore the significant influence of functional groups on the frontier molecular orbital energies.
| Compound | S1 Energy (eV) | HOMO-LUMO Gap (eV) | Functionalization Effect |
| TIPS-Tc | 2.31 | - | Reference compound. |
| Tc-DA | 2.21 | - | Red-shift compared to TIPS-Tc. |
| Tc-DE | 2.18 | - | Further red-shift. |
| Anthradithiophene-1-COOH | 2.14 | - | - |
| Anthradithiophene-2-COOH | 2.11 | - | Red-shift with additional COOH. |
| 9/7/9-DQD | - | ~0.16 (experimental) | Exceptionally small gap due to topological engineering. acs.orgnih.gov |
Fluorescence Quantum Yield Determinations and Excited State Lifetimes
The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are key parameters that quantify the efficiency and dynamics of the emission process. For tetracene derivatives, these values are highly sensitive to the molecular structure and the surrounding environment.
In tetrahydrofuran (B95107) (THF), the fluorescence quantum yield for Tc-DA and Tc-DE were measured to be 57% and 51%, respectively, with corresponding fluorescence lifetimes of 17.4 ns and 11.2 ns. acs.orgnih.gov For comparison, the well-studied TIPS-Tc exhibits a higher quantum yield of 74% and a lifetime of 12.5 ns in the same solvent. acs.orgnih.gov The solvent can also play a crucial role. For Tc-DA, changing the solvent from THF to DMF resulted in an increase in the quantum yield to 62% and a decrease in the lifetime to 13.8 ns. acs.orgnih.gov
Time-resolved photoluminescence spectroscopy (TRPL) reveals that the emission lifetimes can be concentration-dependent, indicating the formation of aggregates. At low concentrations in DMF, Tc-DA exhibits a single exponential lifetime of 13.9 ns. acs.orgnih.gov However, at higher concentrations, multiple emissive lifetimes are observed, suggesting the presence of different excited-state species such as excimers. acs.orgnrel.gov For instance, at a concentration of 0.25 mM, two lifetimes of 4.6 ns and 14.4 ns were identified. nrel.gov
| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| Tc-DA | THF | 57% | 17.4 |
| Tc-DE | THF | 51% | 11.2 |
| TIPS-Tc | THF | 74% | 12.5 |
| Tc-DA | DMF (15 µM) | 62% | 13.8 |
| Tc-DA | DMF (0.25 mM) | - | 4.6 and 14.4 |
Stokes Shift Analysis and its Implications for Photophysics
The Stokes shift, the energy difference between the maxima of the absorption and emission spectra, provides valuable information about the structural and electronic changes that occur in the excited state. amolf.nluvm.edu A large Stokes shift is often desirable in applications like fluorescence imaging to minimize self-absorption. nih.gov
In tetracene derivatives, the Stokes shift can be significantly influenced by functionalization and solvent polarity. For example, in THF, Tc-DA and Tc-DE exhibit large Stokes shifts of approximately 130 meV and 140 meV, respectively, and their emission spectra lack the mirror image symmetry often seen in other tetracenes. acs.orgnih.gov This suggests a significant change in geometry or electronic structure upon excitation. In contrast, TIPS-Tc has a much smaller Stokes shift of 30 meV in the same solvent. acs.orgnih.gov
The solvent can also dramatically alter the Stokes shift. For Tc-DA, the Stokes shift is significantly reduced to 40 meV in DMF, and the emission spectrum becomes a near mirror image of the absorption profile. acs.orgnih.gov Conversely, for Tc-DE in DMF, the Stokes shift increases to 220 meV. acs.orgnih.gov These solvent-dependent changes in the Stokes shift point to different excited-state relaxation pathways, which can include processes like intramolecular charge transfer (ICT) or excimer formation. nih.govresearchgate.net
| Compound | Solvent | Stokes Shift (meV) |
| TIPS-Tc | THF | 30 |
| Tc-DA | THF | 130 |
| Tc-DE | THF | 140 |
| Tc-DA | DMF | 40 |
| Tc-DE | DMF | 220 |
Investigation of Long Wavelength Absorption in Visible and Near-Infrared Regions
Extending the absorption of tetracene derivatives into the long-wavelength visible and near-infrared (NIR) regions is of great interest for applications such as photovoltaics and bioimaging. chemrxiv.orgnih.gov Functionalization of the tetracene core is a key strategy to achieve this.
While the primary absorption of many tetracene derivatives lies in the visible region, specific modifications can introduce absorption at longer wavelengths. For example, the formation of aggregates can lead to red-shifted absorption bands. acs.orgnrel.gov In the case of Tc-DA in DMF, increasing the concentration leads to a red-shift of the 1La band. acs.orgnrel.gov
Furthermore, tetracene derivatives can be used as triplet sensitizers in upconversion systems, where they absorb in the visible and transfer energy to a material that absorbs in the NIR. chemrxiv.orgresearchgate.net For instance, 5-tetracene carboxylic acid (TCA) has been used as an interlayer in NIR-to-visible upconversion devices, where it facilitates energy transfer from PbS quantum dots (which absorb in the NIR) to a rubrene (B42821) emitter. chemrxiv.org While tetracene-2-carbaldehyde itself may not have significant intrinsic absorption in the NIR, its derivatives can be incorporated into systems that operate in this spectral range.
Advanced Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics
To unravel the complex and ultrafast processes that occur after photoexcitation, advanced time-resolved spectroscopic techniques are indispensable. These methods allow for the direct observation of exciton dynamics, including their formation, relaxation, and decay pathways.
Time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy are powerful tools for studying these dynamics in tetracene derivatives. TRPL studies on tetracene thin films have revealed complex decay dynamics on both picosecond and nanosecond timescales. rsc.orgresearchgate.net The initial fast decay is often attributed to processes like singlet fission or exciton trapping, while the longer-lived components can be related to delayed fluorescence from triplet-triplet annihilation. rsc.orgaps.org
In solution, TRPL has been used to monitor the concentration-dependent aggregation of Tc-DA. At low concentrations, a single exponential decay is observed, characteristic of the monomeric species. acs.orgnih.gov As the concentration increases, the appearance of a shorter-lived, broad emissive feature centered around 600 nm, along with a longer-lived component, provides evidence for the formation of excimers and other aggregate species. nrel.gov
Transient absorption spectroscopy provides complementary information by probing the excited-state absorption of transient species. In studies of tetracene films, TA has been used to identify the spectral signatures of singlet excitons, triplet excitons, and charge-transfer states. acs.orgresearchgate.net For example, in a bilayer of ReS2 and tetracene, TA spectroscopy revealed the transfer of photoexcited states from ReS2 to form triplet states in tetracene within 5 picoseconds. researchgate.net These advanced spectroscopic techniques are crucial for building a comprehensive picture of the exciton dynamics that govern the performance of tetracene-based materials in optoelectronic devices.
Transient Absorption and Fluorescence Experiments for Excited-State Dynamics
The excited-state dynamics of tetracene derivatives are extensively studied using a combination of picosecond fluorescence and femtosecond transient absorption (TA) spectroscopy. nih.gov These techniques provide a detailed view of the processes that occur immediately following photoexcitation. Upon excitation, several key features are observed in the TA spectra. A ground-state bleach (GSB) appears, which mirrors the steady-state absorption profile and signifies the depletion of the ground-state population. acs.orgrsc.org Concurrently, stimulated emission (SE) is often observed as a negative signal at longer wavelengths, corresponding to the emissive decay of the excited singlet state (S₁). nih.govresearchgate.net
Positive features in the TA spectrum are known as excited-state absorptions (ESAs), which correspond to absorptions from the initially excited S₁ state to higher-lying excited states (Sₙ). acs.org For monomeric tetracene in solution, TA experiments reveal distinct ESA features. On longer timescales, the decay of the S₁ state is observed, often leading to the formation of the triplet state (T₁) through intersystem crossing, which has its own characteristic absorption features. nih.govresearchgate.net
The fluorescence lifetime provides complementary information. For instance, derivatives such as 5,12-tetracenepropiolic acid (Tc-DA) and 5,12-tetracenepropynoate (Tc-DE) exhibit fluorescence lifetimes that are sensitive to the solvent environment. In tetrahydrofuran (THF), Tc-DA has a lifetime of 17.4 ns, while in dimethylformamide (DMF), it is 13.8 ns. nrel.gov This solvent dependence hints at different excited-state deactivation pathways, including aggregation and the formation of complex states. nrel.gov The decay of transient spectral features, such as the ESA and SE, combined with the recovery of the GSB, allows for the precise determination of the lifetimes and kinetics of the various excited species involved. acs.org
Table 1. Photophysical Properties of Tetracene Derivatives in Different Solvents
| Compound | Solvent | Absorption Onset (nm) | Fluorescence Quantum Yield (%) | Fluorescence Lifetime (ns) | Stokes Shift (meV) |
|---|---|---|---|---|---|
| Tc-DA | THF | 550 | 57 | 17.4 | 130 |
| Tc-DA | DMF | - | 62 | 13.8 | 40 |
| Tc-DE | THF | 552 | 51 | 11.2 | 140 |
| TIPS-Tc | THF | 534 | 74 | 12.5 | 30 |
Singlet Fission Mechanisms and Triplet Exciton Generation Efficiency
In the solid state or in aggregates, the dominant excited-state relaxation pathway for tetracene and its derivatives is singlet fission (SF). nih.gov SF is a process where an initially generated singlet exciton (S₁) rapidly and efficiently converts into two triplet excitons (T₁ + T₁), often through an intermediate correlated triplet pair state, ¹(TT). This process is energetically favorable in tetracene systems because the energy of the S₁ state is approximately twice the energy of the T₁ state (E(S₁) ≈ 2E(T₁)).
Transient absorption spectroscopy is a primary tool for observing SF. The decay of the singlet exciton signatures (SE and S₁→Sₙ ESA) and the concurrent rise of the characteristic triplet absorption (T₁→Tₙ ESA) provide direct evidence of the fission process. nih.govresearchgate.net In polycrystalline tetracene thin films, studies have shown that this conversion from singlets to triplet pairs occurs on an ultrafast timescale, with time constants reported to be between 10 ps and 100 ps. nih.govresearchgate.netresearchgate.net The high efficiency of this process is a key reason for the interest in tetracene derivatives for photovoltaic applications, as it has the potential to double the number of charge carriers generated from a single photon. The generation of triplets is confirmed by comparing the decay of delayed fluorescence (resulting from triplet-triplet annihilation) with the ground-state bleach recovery, where identical decay kinetics point to triplet diffusion and recombination as the governing mechanism. nih.gov
Triplet Energy Transfer Pathways to Quantum Dots and Other Acceptors
Once triplet excitons are generated via singlet fission, their energy can be harvested through transfer to an appropriate acceptor material. This is a critical step for integrating singlet fission materials into optoelectronic devices. Pentacene (B32325) is one such acceptor that has been studied in co-assembled systems with tetracene derivatives. rsc.org
In block copolymer micelles containing both tetracene and pentacene units, transient absorption experiments can track the flow of energy. Following selective excitation of the tetracene chromophores, singlet fission occurs within the tetracene domains of the micelle. Subsequently, the triplet excitons generated on the tetracene molecules are rapidly transferred to the lower-energy pentacene sites. rsc.org This is observed in TA spectra as the decay of the tetracene triplet signature and the corresponding rise of the pentacene triplet absorption signal. The analysis indicates that all triplets are quickly funneled to pentacene, where they then decay with the characteristic lifetime of an isolated pentacene triplet. rsc.org This demonstrates an efficient triplet energy transfer pathway, which is essential for applications that seek to utilize the triplet excitons generated by singlet fission.
Analysis of Charge-Transfer (CT) States and Multiexcitonic Species
In concentrated solutions or aggregates of functionalized tetracene derivatives, complex photophysical phenomena beyond simple monomer emission or singlet fission can arise. The formation of dimers or larger aggregates can lead to the emergence of new electronic states, including charge-transfer (CT) states and multiexcitonic species like the correlated triplet pair ¹(TT). nrel.gov
For derivatives like Tc-DA, increasing concentration leads to evidence for aggregates that form not only excimers but also a novel mixed-state species possessing both CT and ¹(TT) character. nrel.gov This is revealed by distinct changes in transient absorption spectra. For example, at high concentrations, the ESA in the near-UV region can evolve from a single peak, characteristic of the monomer S₁ state, into a double-humped feature, indicating a different electronic structure in the aggregate. acs.org
Computational models and spectroscopic evidence suggest that cofacial stacking of the tetracene units is a stable aggregate structure. This arrangement facilitates the formation of a near-UV transition that is attributed to a CT between the molecular subunits. nrel.gov The presence and character of these CT states can be modulated by solvent polarity, indicating their charge-separated nature. These advanced analyses reveal that the photophysics of tetracene derivatives are not solely governed by the properties of the individual molecule but are heavily influenced by intermolecular interactions and the formation of multiexcitonic CT states in the aggregated phase. nrel.gov
Structure-Photophysical Property Relationships
Influence of Electronic Withdrawing Groups on HOMO Energies and Photooxidative Resistance
The introduction of functional groups onto the tetracene core is a powerful strategy to tune its electronic properties and stability. Electron-withdrawing groups (EWGs), such as the aldehyde in this compound or related acid and ester groups, have a significant impact on the molecule's frontier molecular orbitals. acs.orgacs.org Specifically, EWGs tend to lower the energy of the Highest Occupied Molecular Orbital (HOMO). acs.org This is evident from the red-shift in the absorption onset of derivatives like Tc-DA (550 nm) and Tc-DE (552 nm) compared to TIPS-Tetracene (534 nm), which indicates a narrowing of the HOMO-LUMO gap. acs.orgnrel.gov
Lowering the HOMO energy level is a key strategy for improving the photooxidative resistance of acenes. Photo-oxidation often proceeds via electron transfer from the HOMO of the acene to molecular oxygen. By stabilizing the HOMO, EWGs make the molecule less susceptible to this oxidative degradation pathway. While many singlet biradical materials are inherently unstable, the strategic placement of substituents is an effective method to improve the stability of peri-acene derivatives, allowing them to be handled under ambient conditions. rsc.orgrsc.org
Impact of Molecular Symmetry on Electronic Transitions
The molecular symmetry of the tetracene core plays a crucial role in determining which electronic transitions are optically allowed or forbidden. The parent tetracene molecule possesses a high degree of symmetry (D₂h point group). acs.org Within this symmetric structure, certain electronic transitions are predicted to be very weak or forbidden. One such transition is the S₂ ← S₀ (or ¹Lₑ in Platt notation), which is polarized along the long axis of the molecule. acs.orgnrel.gov
The addition of substituents, such as an aldehyde group, breaks this high symmetry. This symmetry breaking relaxes the selection rules that forbid the S₂ ← S₀ transition. As a result, this transition gains significant oscillator strength and becomes more prominent in the absorption spectrum. This effect is clearly observed in derivatives like Tc-DA and Tc-DE, which exhibit a much stronger absorption band in the 370-410 nm region compared to more symmetric derivatives like TIPS-Tetracene. acs.orgnrel.gov This demonstrates a direct relationship between molecular symmetry and the observable electronic spectrum, where functionalization can be used to activate otherwise "dark" electronic transitions.
Computational Chemistry and Theoretical Modeling of Tetracene 2 Carbaldehyde Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of organic molecules, offering a favorable balance between computational cost and accuracy. For Tetracene-2-carbaldehyde, DFT calculations are crucial for understanding how the addition of a carbaldehyde functional group to the tetracene backbone modifies its intrinsic electronic properties.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties of a molecule, including its chemical reactivity and the energy of its first electronic transition.
DFT calculations are widely used to predict these energy gaps. For the parent tetracene molecule, the HOMO-LUMO gap is a well-studied parameter. The introduction of a carbaldehyde (-CHO) group, an electron-withdrawing substituent, at the 2-position is expected to significantly perturb the electronic structure. The aldehyde group tends to lower the energy levels of both the HOMO and LUMO. This effect is common in functionalized acenes, where substituent groups can tune the electronic properties. researchgate.netnih.gov The magnitude of the shift and the resulting energy gap are highly dependent on the chosen DFT functional, with functionals like B3LYP, PBE0, and long-range corrected functionals such as ωB97XD showing varied performance for acene systems. rsc.orgnih.gov While specific validated data for this compound is scarce, trends observed in similarly substituted pentacene (B32325) and anthracene (B1667546) derivatives suggest a reduction of the energy gap compared to unsubstituted tetracene. researchgate.netresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Gap (eV) | Computational Method |
|---|---|---|---|---|
| Tetracene | -5.30 | -2.90 | 2.40 | DFT/B3LYP |
| Pentacene | -5.00 | -3.10 | 1.90 | DFT/B3LYP |
| Anthracene | -5.50 | -2.40 | 3.10 | DFT/B3LYP |
| This compound (Projected) | -5.55 | -3.25 | 2.30 | Based on trends from substituted acenes |
Note: The values for Tetracene, Pentacene, and Anthracene are representative values from DFT calculations found in the literature. The values for this compound are projected based on the expected influence of an electron-withdrawing group.
The spatial distribution of the frontier molecular orbitals (HOMO and LUMO) determines the regions of a molecule that are most likely to participate in chemical reactions. In unsubstituted tetracene, both the HOMO and LUMO are delocalized π-orbitals spread across the entire aromatic framework.
Upon substitution with a carbaldehyde group at the 2-position, a significant redistribution of electron density is predicted.
HOMO: The Highest Occupied Molecular Orbital, representing the electron-donating capability, is expected to remain largely distributed over the tetracene core but may show a slight decrease in electron density near the electron-withdrawing substituent.
LUMO: The Lowest Unoccupied Molecular Orbital, indicating the electron-accepting region, is predicted to have a significantly increased electron density localization on and around the carbaldehyde group. This shift makes the carbon atom of the aldehyde and the adjacent ring positions more susceptible to nucleophilic attack.
This perturbation of the frontier orbitals is a direct consequence of the electronic effects of the substituent, altering the molecule's reactivity and its interactions with other species. researchgate.net
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra, which serve as molecular fingerprints. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular motions.
For this compound, the vibrational spectrum would be a combination of modes from the tetracene backbone and the carbaldehyde group.
Tetracene Core Modes: The spectrum will be dominated by C-H and C=C stretching vibrations characteristic of the polycyclic aromatic core.
Carbaldehyde Group Modes: The substituent introduces distinct and strong vibrational modes that are highly useful for spectroscopic identification. These include:
A strong C=O stretching vibration, typically appearing in the 1680–1710 cm⁻¹ region of the IR spectrum.
An aldehydic C-H stretching mode, which often appears as a pair of weak bands between 2700 and 2900 cm⁻¹.
Various bending and rocking modes associated with the -CHO group at lower frequencies.
DFT calculations can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra and providing insight into the molecule's intramolecular dynamics. rsc.orgnih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Origin |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Tetracene Core |
| Aldehydic C-H Stretch | 2700 - 2900 | Weak | Carbaldehyde Group |
| C=O Stretch | 1680 - 1710 | Strong | Carbaldehyde Group |
| Aromatic C=C Skeletal Stretch | 1450 - 1600 | Medium-Strong | Tetracene Core |
| In-plane C-H Bend | 1000 - 1300 | Medium | Tetracene Core |
| Out-of-plane C-H Bend | 750 - 900 | Strong | Tetracene Core |
Theoretical calculations can map the potential energy landscape by rotating this C-C bond. This analysis typically reveals two planar, low-energy conformers:
O-syn conformer: The carbonyl oxygen is oriented towards the adjacent C-H bond on the tetracene ring.
O-anti conformer: The carbonyl oxygen is pointed away from the adjacent C-H bond.
The energy difference between these conformers is usually small, but one may be slightly favored due to a combination of steric and electronic interactions. The energy barrier to rotation between these minima can also be calculated, providing information on the conformational flexibility of the molecule at different temperatures. nih.gov
Molecular Dynamics (MD) Simulations for Supramolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes and intermolecular interactions that are not accessible through static quantum chemical calculations.
The self-assembly of polycyclic aromatic hydrocarbons like tetracene is primarily driven by non-covalent interactions, particularly π-π stacking. In the solid state, unsubstituted tetracene adopts a herringbone packing arrangement. The introduction of the polar carbaldehyde group in this compound is expected to modify this behavior significantly.
MD simulations can be employed to model how multiple this compound molecules interact and aggregate in different environments (e.g., in solution or during crystal growth). nih.govrsc.org These simulations would likely reveal:
The influence of dipole-dipole interactions originating from the polar -CHO group, which would compete with and supplement the π-π stacking.
The potential for different packing motifs compared to unsubstituted tetracene, possibly leading to altered solid-state properties such as charge carrier mobility.
By simulating these complex intermolecular forces, MD provides a bottom-up approach to understanding and predicting the supramolecular structures formed by this compound. researchgate.net
Investigation of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)
The performance of organic semiconductor devices is heavily influenced by the molecular arrangement in the solid state, where intermolecular interactions dictate charge transport pathways. bohrium.commit.edu For this compound, both π-stacking and hydrogen bonding are crucial interactions that computational models help to elucidate.
π-Stacking: Like other oligoacenes, tetracene derivatives are known for their strong tendency to form π-π stacking interactions. mit.eduacs.org The introduction of functional groups can significantly tune the molecular arrangement in solids. mit.eduacs.org Computational studies on various tetracene derivatives show that substituents can alter the crystal packing from the typical herringbone structure of the parent tetracene to more favorable cofacial π-stacking arrangements. acs.orgnokia.com This cofacial packing can reduce intermolecular distances, sometimes to as short as 3.22 Å, enhancing π-orbital overlap and, consequently, charge-carrier mobility. acs.org Electrostatic potential maps derived from quantum-chemical calculations are used to analyze these non-covalent interactions and predict the most likely packing structures. bohrium.comnokia.com For this compound, the aldehyde group's electronic influence would be a key parameter in theoretical models predicting its specific stacking motif.
Hydrogen Bonding: The presence of the carbaldehyde group introduces the capacity for hydrogen bonding, a specific type of dipole-dipole interaction involving a hydrogen atom and a highly electronegative atom, such as oxygen. nih.govyoutube.com A hydrogen bond occurs when a hydrogen atom attached to a donor atom interacts with an acceptor atom (D–H⋯A). nih.gov In the context of this compound, the aldehyde oxygen can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules. This interaction can play a significant role in the supramolecular assembly, potentially leading to unique crystal structures and influencing the material's bulk properties. nih.gov Density functional theory (DFT) calculations are a primary tool to uncover and quantify the strength and geometry of these hydrogen-bond networks. researchgate.net
Theoretical Studies on Reaction Mechanisms and Regioselectivity
Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound, allowing for the prediction of reaction outcomes and the elucidation of underlying electronic factors.
Prediction of Reaction Pathways and Transition States
Theoretical studies can map out the potential energy surfaces of chemical reactions, identifying the most probable pathways from reactants to products. chemrxiv.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). For acene-dicarbaldehydes, plausible reaction sequences have been proposed and investigated using computational methods. nih.gov For example, in the synthesis of tetracene-2,3-dicarbaldehyde, DFT calculations can help rationalize the iterative growth mechanism and explain why the reaction stops at the tetracene stage. nih.gov Similar computational approaches would be invaluable for predicting the reaction pathways of this compound in various chemical transformations, such as aldol (B89426) condensations or Grignard reactions, by calculating the activation energies associated with different transition states. nih.gov
FMO Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key computational tool for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with other reagents. DFT calculations are commonly used to determine these properties. nih.govresearchgate.net
For acene-2,3-dicarbaldehydes, it has been shown that as the number of conjugated rings increases, the HOMO-LUMO gap progressively shrinks. nih.gov The introduction of electron-withdrawing aldehyde groups lowers the HOMO energy, which can enhance the molecule's resistance to photooxidation. nih.gov FMO analysis and calculated reactivity indices can also explain the regioselectivity of reactions, such as in Diels-Alder cycloadditions involving tetracene derivatives. researchgate.net These computational tools would allow researchers to predict the most reactive sites on the this compound molecule and understand its behavior in various chemical environments.
Simulation of Optoelectronic Properties
The simulation of optoelectronic properties is essential for evaluating the potential of materials like this compound in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Prediction of Absorption and Emission Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the UV-vis absorption and emission spectra of organic molecules. nih.govmomap.net.cn These calculations can provide the energies of electronic transitions, which correspond to the wavelengths of light absorbed and emitted.
For the parent tetracene molecule, the characteristic long-wavelength absorption is at 475 nm. photochemcad.com The introduction of substituents can significantly shift these absorption and emission wavelengths. uky.edu For instance, DFT and experimental results for the closely related tetracene-2,3-dicarbaldehyde show a red-shifted UV-vis absorption compared to smaller acenes. nih.gov Such calculations, often performed using a solvent model to better match experimental conditions, are crucial for tuning the color of emitters for OLED applications. nih.govnih.gov
Table 1: Calculated and Experimental Optical Properties of Tetracene-2,3-dicarbaldehyde
| Property | Experimental Value | Calculated Value (TD-DFT) |
| λmax (absorption) | 468 nm | 448 nm |
| λmax (emission) | 530 nm | - |
| Optical Energy Gap | 2.3 eV | 2.5 eV |
Data sourced from studies on tetracene-2,3-dicarbaldehyde, a closely related compound. nih.gov
Calculation of Charge Carrier Mobilities in Amorphous Layers
Charge carrier mobility is a critical parameter determining the performance of organic electronic devices. momap.net.cnfrontiersin.org While crystalline materials often exhibit higher mobilities, many practical devices utilize amorphous thin films. Computational workflows have been developed to predict charge carrier mobility in these disordered systems from first principles. frontiersin.org
This multi-scale approach typically involves:
Generating Virtual Morphologies: Creating atomistic models of the amorphous thin film to represent the disordered packing of molecules. frontiersin.org
Quantum Chemical Calculations: Using methods like DFT to calculate key parameters for charge transport, such as the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing a charge) and the electronic coupling between adjacent molecules. bohrium.comfrontiersin.org
Charge Transport Simulation: Employing kinetic Monte Carlo simulations to model the "hopping" of charges through the simulated morphology based on the calculated parameters. frontiersin.org
This de novo approach allows for the virtual design and screening of organic semiconductor materials, including this compound, by predicting their charge transport properties before undertaking costly and time-consuming synthesis. bohrium.comfrontiersin.org
Reorganization Energy and Hopping Mechanism Analysis
In the realm of computational chemistry, the charge transport properties of organic semiconductors are fundamentally governed by two key parameters: the reorganization energy (λ) and the electronic coupling between adjacent molecules. For materials like this compound, where charge transport is often described by a hopping mechanism, a thorough understanding of these parameters is crucial for predicting and enhancing device performance. The hopping model is particularly suitable when the electronic coupling between neighboring molecules in the solid state is minimal, treating charge transport as a series of self-exchange electron transfer reactions between adjacent molecules.
The reorganization energy is a critical factor in Marcus theory, as it is directly linked to the activation energy required for electron transfer. It is comprised of two main components: the internal reorganization energy (λ_i) and the external reorganization energy (λ_o). The internal component arises from the geometric relaxation of a single molecule as it transitions from a neutral to a charged state (or vice versa). The external component accounts for the polarization and relaxation of the surrounding medium in response to the change in charge state. In many theoretical studies of crystalline organic semiconductors, the external contribution is considered to be small and is often neglected.
Reorganization Energy
The internal reorganization energy is a dominant factor in determining the charge mobility of organic materials and can be evaluated using quantum chemical methods such as Density Functional Theory (DFT). It is further divided into contributions for hole transport (λ_h) and electron transport (λ_e). A smaller reorganization energy corresponds to a lower activation barrier for charge hopping, which generally leads to higher charge carrier mobility.
Computational studies on various acenes and their derivatives have established that chemical functionalization can significantly impact the reorganization energy. For instance, the introduction of substituents can alter the electronic structure and the degree of geometric relaxation upon ionization. While specific computational data for this compound is not extensively available in the literature, general principles derived from studies on substituted tetracenes can provide valuable insights.
The aldehyde group (-CHO) in this compound is an electron-withdrawing group. This substitution can be expected to influence the reorganization energy in several ways:
Electron Transport (λ_e): Electron-withdrawing substituents tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can lead to a more stabilized anionic state. The effect on the electron reorganization energy will depend on the extent of geometric change between the neutral and anionic states. In some cases, functionalization that promotes a more rigid molecular structure upon reduction can lead to a lower λ_e.
Hole Transport (λ_h): The aldehyde group also influences the Highest Occupied Molecular Orbital (HOMO). The impact on the hole reorganization energy is determined by the geometric distortions between the neutral and cationic states.
Studies on other substituted tetracenes have shown that functionalization can either increase or decrease the reorganization energy depending on the nature and position of the substituent. For example, a theoretical study on benzopyrazine-fused tetracene derivatives demonstrated that sulfur substitution increased the hole reorganization energy (from 115 meV to 133 meV) but decreased the electron reorganization energy (from 240 meV to 212 meV). e-asct.org This highlights the nuanced effects of substitution.
To provide a comparative context, theoretical calculations for unsubstituted tetracene and other related acenes are often reported. For instance, the reorganization energy for hole transport in tetracene has been a subject of various computational studies, with values influenced by the chosen theoretical method. The general trend observed in polyacenes is a decrease in reorganization energy with an increasing number of fused aromatic rings due to greater charge delocalization.
A hypothetical breakdown of reorganization energy contributions for a substituted tetracene is presented in the interactive table below, based on typical values found in computational studies of similar organic semiconductors.
| Charge Carrier | Reorganization Energy Component | Typical Calculated Value (meV) |
| Hole | λ_h1 (Neutral → Cation) | 100 |
| λ_h2 (Cation → Neutral) | 95 | |
| Total Hole Reorganization Energy (λ_h) | 195 | |
| Electron | λ_e1 (Neutral → Anion) | 120 |
| λ_e2 (Anion → Neutral) | 115 | |
| Total Electron Reorganization Energy (λ_e) | 235 |
Note: These values are illustrative and not specific experimental or calculated data for this compound.
Hopping Mechanism Analysis
The charge hopping rate (k_hop) in the incoherent hopping regime can be described by the Marcus-Hush equation:
k_hop = (2π/ħ) * |V|^2 * (1/√(4πλk_B T)) * exp(-(λ)/(4k_B T))
where:
ħ is the reduced Planck constant
V is the electronic coupling (transfer integral) between adjacent molecules
λ is the total reorganization energy
k_B is the Boltzmann constant
T is the temperature
This equation underscores the critical interplay between the electronic coupling and the reorganization energy in determining the charge transport efficiency. For a high hopping rate, and consequently high charge mobility, a large electronic coupling and a small reorganization energy are desirable.
The electronic coupling (V) is highly sensitive to the intermolecular distance and orientation (i.e., the crystal packing). The aldehyde substitution in this compound can influence the solid-state packing through intermolecular interactions such as dipole-dipole interactions and hydrogen bonding, which in turn will affect the electronic coupling.
Computational modeling of the hopping mechanism in this compound would involve:
Geometry Optimization: Calculating the optimized geometries of the neutral, cationic, and anionic states of the molecule using DFT.
Reorganization Energy Calculation: Determining λ_h and λ_e from the energy differences between the optimized and single-point energy calculations of the different charge states.
Electronic Coupling Calculation: Evaluating the transfer integrals for hole and electron transport between neighboring molecules in a crystal lattice. This requires knowledge of the crystal structure, which can be either experimentally determined or computationally predicted.
Mobility Calculation: Using the calculated reorganization energies and electronic couplings to estimate the charge carrier mobility.
While specific research on the hopping mechanism in this compound is limited, the theoretical framework is well-established. The presence of the polar aldehyde group is likely to induce a molecular packing motif that differs from that of unsubstituted tetracene, potentially leading to anisotropic charge transport properties, where the mobility is dependent on the crystallographic direction.
Chemical Reactivity and Novel Functionalization Pathways
Covalent Functionalization for Conjugated Systems
The aldehyde group on the tetracene scaffold is a versatile handle for covalent modification. These reactions are crucial for extending the conjugated π-system, altering solubility, and introducing new functionalities.
The carbonyl group of Tetracene-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule, typically under acid catalysis. The resulting C=N double bond extends the conjugation of the tetracene system, which can significantly impact its optical and electronic properties.
The versatility of this reaction allows for the introduction of a wide variety of substituents (R-groups) onto the tetracene core, depending on the primary amine used. This functionalization can be used to tune the molecule's solubility, solid-state packing, and electronic characteristics. For instance, attaching long alkyl chains can improve solubility in organic solvents, while incorporating other photoactive or electroactive groups can lead to novel materials for electronic applications.
Table 1: Examples of Schiff Base Formation with this compound
| Amine Reactant (R-NH₂) | Product: Tetracene-2-yl-imine Derivative | Potential Application |
|---|---|---|
| Aniline | N-(tetracen-2-ylmethylene)aniline | Organic semiconductors |
| Ethylenediamine | N,N'-Bis(tetracen-2-ylmethylene)ethane-1,2-diamine | Ligands for metal complexes |
The aldehyde functionality of this compound serves as a key starting point for the synthesis of complex heterocyclic systems fused to the tetracene backbone. These ring-closing reactions, or cyclization reactions, can create five- or six-membered rings, introducing heteroatoms like nitrogen, oxygen, or sulfur into the aromatic framework. Such modifications can drastically alter the electronic structure, leading to materials with new photophysical properties.
For example, condensation with binucleophilic reagents can lead to the formation of fused heterocyclic rings. A reaction with a 1,2-phenylenediamine could, after initial imine formation, undergo an intramolecular cyclization and subsequent oxidation to yield a quinoxaline fused to the tetracene structure. Similarly, reactions with other appropriate reagents can yield fused oxazoles, thiazoles, or pyridines. These strategies are powerful tools for creating novel, extended aromatic systems for advanced materials science.
The tetracene core itself is an active diene and can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. sigmaaldrich.com This reaction typically occurs across the central rings of the acene. For tetracene, the reaction is favorable across the 5,12-positions. The presence of the aldehyde group at the 2-position can influence the reactivity and regioselectivity of this transformation.
The Diels-Alder reaction provides a method for forming stable adducts, which can disrupt the planarity and extended conjugation of the tetracene core. This transformation is often thermally reversible, a characteristic known as the retro-Diels-Alder reaction. This reversibility has been explored for applications in creating thermally removable protecting groups and in the development of self-healing materials.
Crucially, Diels-Alder reactions occurring on thin films of acenes like tetracene can induce significant changes in surface morphology. nih.govluc.edu Studies on tetracene and pentacene (B32325) films have shown that as the reaction with a dienophile (like maleic anhydride) proceeds from the surface into the bulk of the film, the initial smooth topography gives way to highly textured surfaces. nih.govluc.edursc.org This change is due to the formation and aggregation of the Diels-Alder adducts on the surface. nih.govluc.edursc.org The reaction initially forms a uniform layer of product a few molecules thick, but as the reaction continues, these products cluster into larger aggregates, altering the material's physical landscape. nih.govluc.edu
Table 2: Diels-Alder Reaction of Tetracene Thin Films and Associated Morphological Changes
| Reactants | Reaction Type | Key Observation | Reference |
|---|---|---|---|
| Tetracene thin film, Maleic anhydride vapor | Vapor-solid Diels-Alder cycloaddition | Initial formation of a uniform product layer (1-2 molecules thick) followed by aggregation of product into surface asperities. | nih.govluc.edursc.org |
Non-Covalent Interactions and Supramolecular Chemistry
Beyond covalent bond formation, the structure of this compound allows for a range of non-covalent interactions that are fundamental to its supramolecular chemistry and the properties of its aggregates.
The oxygen atom of the carbaldehyde group is a hydrogen bond acceptor. This allows this compound to participate in hydrogen bonding interactions, which can direct the self-assembly of the molecules in the solid state. While the parent molecule lacks a hydrogen bond donor, its derivatives, such as the corresponding oxime (formed by reaction with hydroxylamine) or hydrazone (formed by reaction with hydrazine), would possess both hydrogen bond donor (O-H or N-H) and acceptor sites.
These functionalized derivatives can form robust, directional hydrogen-bonding networks. For example, an oxime derivative could form dimeric structures or extended one-dimensional chains through O-H···N interactions. Such supramolecular arrangements are critical in determining the crystal packing of the material, which in turn strongly influences its charge transport properties, making it a key consideration in the design of organic semiconductors.
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. Derivatives of this compound can be designed to act as components in such systems.
By synthesizing macrocyclic structures derived from this compound, it is possible to create hosts with well-defined cavities. For instance, a [2+2] macrocycle could be formed by the condensation of this compound with a rigid diamine. The resulting macrocycle would feature a central cavity lined with the aromatic surfaces of the tetracene units, capable of binding suitable guest molecules through π-π stacking and van der Waals forces. The recognition and binding of specific guests could lead to changes in the host's fluorescence or electronic properties, forming the basis for chemical sensors. This area of supramolecular chemistry offers a pathway to construct complex, functional molecular assemblies from relatively simple building blocks.
Electrochemical Properties and Redox Behavior of this compound
The electrochemical characteristics of this compound are of significant interest for its potential applications in organic electronics. The introduction of a carbaldehyde group to the tetracene core is expected to modulate its electronic properties, influencing its behavior in redox reactions. This section explores the electrochemical properties of this compound, with a focus on its redox potentials as studied by cyclic voltammetry and the resulting alignment of its HOMO-LUMO energy levels.
Advanced Applications in Organic Materials Science and Optoelectronics
Organic Semiconductors for Electronic Devices
The intrinsic semiconducting properties of the tetracene backbone, combined with the chemical versatility of the aldehyde group, make Tetracene-2-carbaldehyde a promising candidate for various organic electronic devices.
Role in Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While unsubstituted tetracene has been utilized in high-performance OFETs, its application can be limited by its moderate solubility and susceptibility to photo-oxidation.
The functionalization of tetracene with an aldehyde group, as in this compound, is anticipated to enhance its processability, particularly for solution-based fabrication techniques. Research on related acene-2,3-dicarbaldehydes has demonstrated that the presence of aldehyde substituents can lead to good solubility in a range of organic solvents and excellent photooxidative resistance. sigmaaldrich.com This improved stability is attributed to the electron-withdrawing nature of the aldehyde groups, which can lower the energy of the highest occupied molecular orbital (HOMO), making the molecule less prone to oxidation. sigmaaldrich.com
While specific charge carrier mobility data for this compound is not extensively reported, theoretical studies on functionalized acenes suggest that the introduction of substituents can significantly influence molecular packing in the solid state, which in turn dictates the efficiency of charge transport. The aldehyde group can participate in intermolecular interactions, potentially leading to favorable packing motifs for efficient charge hopping. It is hypothesized that the balance between improved processability and potentially altered molecular packing will be a key determinant of the charge carrier mobility in this compound-based OFETs.
Table 1: Comparison of Properties of Tetracene and Functionalized Acenes
| Compound | Solubility | Photooxidative Stability | Potential for OFETs |
| Tetracene | Moderate | Prone to oxidation | High mobility in single crystals |
| Tetracene-2,3-dicarbaldehyde | Good | Excellent | Promising due to stability and solubility |
This table is generated based on data from comparative studies of acenes and their derivatives.
Integration into Organic Light-Emitting Diodes (OLEDs) and Red Emission
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The color of the emitted light is determined by the energy gap of the emissive material. Functionalization of the tetracene core is a known strategy to tune its emission wavelength. Unsubstituted tetracene emits in the green region of the spectrum, but for full-color displays, efficient red emitters are crucial.
Studies on ethynylated tetracene derivatives have shown that by carefully selecting substituents, the photoluminescence and electroluminescence can be shifted to longer wavelengths, achieving red emission. nih.govnih.govpv-magazine-usa.com The aldehyde group in this compound, being an electron-withdrawing group, can influence the electronic structure of the tetracene core, potentially leading to a red-shift in its emission spectrum. This would make it a candidate for a red-emitting dopant or host material in OLEDs.
The improved solubility and stability of aldehyde-functionalized tetracenes could also be advantageous for the fabrication of solution-processed OLEDs, which offer a cost-effective alternative to traditional vacuum deposition methods. sigmaaldrich.com
Efficiency Enhancement in Organic Photovoltaics (OPVs)
Organic photovoltaics (OPVs) offer a lightweight and flexible alternative to conventional silicon-based solar cells. The efficiency of OPVs is dependent on the ability of the active layer to absorb sunlight and efficiently generate and transport charge carriers. Tetracene and its derivatives are of interest for OPV applications, partly due to their potential to undergo singlet fission, a process that can generate two excitons from a single photon, thereby potentially doubling the photocurrent.
Application in Organic Photodetectors (OPDs) and Organic Sensors
Organic photodetectors (OPDs) convert light into an electrical signal and have applications in imaging, sensing, and communication. The performance of an OPD is characterized by its responsivity, detectivity, and response speed. Organic semiconductors with tunable absorption spectra and good charge transport properties are desirable for these devices.
The aldehyde functionality in this compound provides a reactive site for further chemical modification. This allows for the covalent attachment of other molecules, which could be used to tune the spectral response of the photodetector or to create a selective sensing layer. For example, the aldehyde group can react with amines to form Schiff bases, providing a versatile platform for designing specific chemical sensors. The inherent semiconducting nature of the tetracene core would then transduce the chemical recognition event into an electrical signal. The potential for good film formation from solution is also an advantage for the fabrication of large-area and flexible photodetector arrays. sigmaaldrich.com
Photon Upconversion and Singlet Fission Systems
This compound also holds promise in the more advanced fields of photon upconversion and singlet fission, which are at the cutting edge of solar energy conversion and photocatalysis research.
Design of Triplet Energy Transfer (TET) Transmitter Ligands
Triplet-triplet annihilation photon upconversion (TTA-UC) is a process where two low-energy photons are converted into one higher-energy photon. This process typically involves a sensitizer (B1316253) that absorbs the low-energy light and a transmitter that facilitates the energy transfer to an annihilator. In hybrid systems, semiconductor nanocrystals can act as sensitizers, and organic molecules can serve as transmitter ligands.
Furthermore, tetracene itself is a well-known singlet fission material, where one photo-excited singlet exciton (B1674681) can split into two triplet excitons. nih.govnih.govacs.orgnih.gov This property is highly desirable for enhancing the efficiency of solar cells. While the effect of the aldehyde group on the singlet fission dynamics of tetracene has not been extensively studied, functionalization is known to influence the intermolecular packing and electronic coupling, which are critical parameters for efficient singlet fission. The aldehyde group could potentially be used to control the assembly of this compound molecules in the solid state to promote efficient singlet fission.
Energy Flow Dynamics between Tetracene Ligands and Quantum Dots (QDs)
The interface between tetracene-based ligands and semiconductor quantum dots (QDs) presents a rich landscape for studying and controlling energy flow dynamics, crucial for the development of advanced optoelectronic materials. Research into these hybrid systems reveals intricate energy transfer processes that are highly dependent on the size of the QDs and the nature of the ligand attachment.
In a systematic study, a tetracene derivative, 6,13-bis(triisopropylsilylethynyl)tetracene-2-carboxylic acid (TIPS-Tc-COOH), was attached to PbS quantum dots of varying sizes to investigate the energy flow dynamics following photoexcitation. nih.govchembites.org Upon direct excitation of the tetracene ligand, a rapid energy transfer to the PbS QD was observed across all sample sizes, occurring on a timescale of approximately 1 picosecond. nih.gov This initial, ultrafast process underscores the strong electronic coupling between the ligand and the QD core.
The subsequent energy relaxation pathways were found to be highly sensitive to the QD size and its corresponding electronic energy levels. For larger QDs, the characteristic microsecond exciton lifetime of the original oleate-terminated PbS QDs was maintained. nih.gov However, for smaller and intermediate-sized QDs, where the lowest exciton energies are comparable to or greater than the triplet energy of the TIPS-Tc-COO⁻ ligand, a more complex energy transfer dynamic unfolds. In these cases, energy can be transferred back and forth between the QD core and the ligand's triplet state on nanosecond to microsecond timescales. nih.gov
This "energy recycling" between the ligand and the QD core is a key finding, with the triplet state of the tetracene derivative becoming the dominant excited species at longer times. nih.gov The lifetime of this triplet state can be controlled by adjusting the ligand exchange ratio on the QD surface. For fully exchanged QDs, the triplet lifetime is approximately 3 microseconds, which can be extended up to 30 microseconds for partially exchanged QDs. nih.gov This tunability of the triplet lifetime through ligand coverage offers a powerful method for controlling the excited state properties of these hybrid systems.
Furthermore, a unique upconverted luminescence spectrum was observed, resulting from the annihilation of triplets after exclusive excitation of the QD core. nih.gov This phenomenon highlights the complex interplay of energy transfer pathways available in these systems. The reversible electron transfer between the QD and the tetracene ligand upon photoexcitation is a critical aspect of these dynamics, where the electron can move from the quantum dot to the tetracene and back again. chembites.org
The ability to precisely control the synthesis of these hybrid materials, including the size of the QDs and the surface chemistry, has been instrumental in enabling these detailed spectroscopic studies. chembites.org The purification of QD-tetracene structures has allowed for a clear understanding of the electron movement within these systems, paving the way for their application in novel electronic and optoelectronic devices. chembites.org
Development of Hybrid Small-Molecule/Quantum Dot Films for Photon Multiplication
Hybrid films composed of small organic molecules and semiconductor quantum dots are at the forefront of research aimed at overcoming the Shockley-Queisser limit for single-junction photovoltaic cells through photon multiplication. figshare.com Singlet fission, a process where a singlet exciton in an organic chromophore is converted into two triplet excitons, is a key mechanism for achieving this. Tetracene and its derivatives are particularly promising candidates for singlet fission due to their suitable electronic properties.
Initial reports on such systems demonstrated singlet fission followed by triplet transfer from a tetracene derivative to a lead sulfide (B99878) quantum dot, resulting in emission with a photoluminescence efficiency of 17%. figshare.com To enhance this efficiency, researchers have explored strategies involving the controlled design of novel tetracene chromophores and the engineering of the quantum dot structure, specifically through the addition of a CdS shell around the PbS core. figshare.com
Significant improvements in photoluminescence efficiencies have been achieved under higher energy excitation. For instance, by using PbS QDs with a CdS shell and a lower ligand loading of a carboxy-functionalized tetracene ligand containing a phenyl spacer, photoluminescence efficiencies as high as 72 ± 13% at 520 nm excitation were recorded. figshare.com This is a substantial increase compared to the 39 ± 6% efficiency observed at 730 nm excitation. figshare.com
The presence of the CdS shell and the reduced ligand loading play a crucial role in maintaining the photoluminescence quantum yield of the PbS QDs upon attachment of the tetracene ligand. figshare.com This preservation of the QD's emissive properties is essential for maximizing the output of the photon multiplication process.
Control of Exciton Lifetimes in QD-Tetracene Hybrid Systems
The ability to control exciton lifetimes in quantum dot (QD)-tetracene hybrid systems is fundamental to their application in optoelectronic devices. The exciton lifetime, a measure of how long an electron and hole remain in a bound state after photoexcitation, directly influences the efficiency of processes such as energy transfer, charge separation, and light emission. In these hybrid systems, the interaction between the tetracene ligand and the QD core provides several mechanisms for tuning this critical parameter.
One of the primary factors influencing exciton lifetime is the energy alignment between the tetracene ligand and the quantum dot. As observed in studies with tetracene derivatives on PbS QDs, the relative energies of the QD's excitonic states and the ligand's triplet state dictate the dominant de-excitation pathways. nih.gov When the QD's lowest exciton energy is significantly lower than the ligand's triplet energy, the exciton tends to remain within the QD, leading to lifetimes characteristic of the isolated QD. nih.gov Conversely, when the energies are comparable, a dynamic equilibrium can be established, involving reversible energy transfer between the QD and the ligand, which can significantly alter the exciton lifetime. nih.gov
Furthermore, the intrinsic properties of the quantum dots themselves, such as their size and composition, are key determinants of exciton lifetimes. The quantum confinement effect dictates that the size of the QD has a strong influence on its electronic structure and, consequently, its exciton radiative lifetime. aps.orgjos.ac.cn Smaller QDs generally exhibit shorter radiative lifetimes due to the increased overlap of the electron and hole wavefunctions. aps.org By selecting QDs of a specific size, the intrinsic exciton lifetime can be predetermined, which then serves as a baseline that is further modified by the interaction with the tetracene ligand.
External stimuli, such as electric fields, have also been shown to be effective in controlling exciton lifetimes in related systems. The application of an electric field can alter the spatial overlap of the electron and hole wavefunctions within the quantum well, thereby modulating the radiative recombination rate. researchgate.net While this has been demonstrated in moiré heterostructures, similar principles could be applied to QD-tetracene systems to achieve dynamic control over exciton lifetimes.
The surrounding dielectric environment, as demonstrated in studies with van der Waals heterostructures, can also significantly impact the exciton radiative lifetime through the Purcell effect. aps.orgarxiv.org By carefully designing the architecture of the QD-tetracene hybrid films, including the choice of surrounding materials, the local density of optical states can be engineered to either enhance or inhibit the radiative recombination rate, providing another handle for controlling exciton lifetimes. aps.org
| Factor Influencing Exciton Lifetime | Mechanism of Control |
| Energy Alignment (QD vs. Tetracene) | The relative energy levels of the QD excitonic states and the tetracene triplet state determine the direction and reversibility of energy transfer, thus affecting the lifetime of the excited state. nih.gov |
| Ligand Coverage | The density of tetracene ligands on the QD surface can be varied to control the lifetime of the tetracene triplet state, which is populated by energy transfer from the QD. nih.gov |
| Quantum Dot Size | The size of the quantum dot influences the degree of quantum confinement, which in turn affects the intrinsic radiative lifetime of the exciton. aps.orgjos.ac.cn |
| External Electric Field | An applied electric field can modify the spatial overlap of the electron and hole wavefunctions, allowing for dynamic tuning of the exciton lifetime. researchgate.net |
| Dielectric Environment (Purcell Effect) | The surrounding materials can be engineered to alter the local density of optical states, thereby enhancing or inhibiting the radiative recombination rate of the exciton. aps.orgarxiv.org |
Light-Harvesting and Energy Conversion Schemes
The development of efficient light-harvesting and energy conversion systems is a cornerstone of next-generation solar energy technologies. Tetracene-based chromophores are of particular interest in this field due to their unique photophysical properties, including their potential for singlet fission. The rational design of these chromophores and the strategic control of their aggregation are key to maximizing the efficiency of energy capture and transfer.
Rational Design of Chromophores for Specific Energy Transfer Outcomes
The design of chromophores for specific energy transfer outcomes, such as efficient singlet fission, requires a delicate balance of electronic and structural properties. For a molecule to undergo singlet fission, the energy of its first excited singlet state (S₁) must be approximately twice the energy of its first triplet state (T₁). nih.gov Theoretical studies have been instrumental in guiding the rational design of new chromophores that meet this energetic requirement.
One promising approach involves the modification of the tetracene backbone through the introduction of heteroatoms. For instance, the substitution of carbon atoms with boron (B) and nitrogen (N) in the tetracene framework has been shown to be an effective strategy for tuning the energies of the singlet and triplet states. lboro.ac.uk This BN-substitution can be used to systematically alter the electronic properties of the molecule and achieve the desired energy level alignment for efficient singlet fission. lboro.ac.ukresearchgate.net
The incorporation of azulene (B44059) units into tetracene analogues is another design strategy that has been explored theoretically. researchgate.net The presence of the non-alternant azulene moiety can lead to a reduction in the energy of the first excited triplet state, which is beneficial for singlet fission. researchgate.net
Beyond singlet fission, the design of chromophores for efficient energy transfer in light-harvesting systems also considers factors that promote strong electronic coupling between donor and acceptor molecules. A higher degree of charge transfer character in the lowest singlet excited state is considered advantageous for improving the coupling between singlet and triplet states, which can facilitate energy transfer processes. nih.gov
The ultimate goal of this rational design is to create chromophores with tailored absorption and emission properties that can be integrated into larger light-harvesting assemblies. The ability to computationally screen and predict the properties of new chromophore designs before their synthesis accelerates the discovery of new materials with enhanced performance. lboro.ac.ukresearchgate.net
| Design Strategy | Effect on Chromophore Properties | Desired Outcome |
| BN-Substitution in Tetracene | Tunes the energies of the singlet and triplet states. lboro.ac.uk | Achieve the energetic condition for efficient singlet fission (E(S₁) ≈ 2E(T₁)). nih.gov |
| Incorporation of Azulene Units | Reduces the energy of the first excited triplet state. researchgate.net | Facilitate singlet fission by lowering the triplet energy. researchgate.net |
| Enhancing Charge Transfer Character | Improves the electronic coupling between singlet and triplet states. nih.gov | Promote efficient energy transfer between chromophores. nih.gov |
Strategies for Tuning Aggregate Distribution in Light-Harvesting Systems
The arrangement of chromophores into aggregates plays a critical role in the performance of light-harvesting systems. The spatial organization and intermolecular interactions within these aggregates determine the collective electronic properties and the efficiency of energy transfer. Therefore, strategies for controlling the distribution and nature of these aggregates are essential for optimizing light-harvesting devices.
One common strategy is to exploit the self-assembly of chromophores into well-defined structures, such as H- and J-aggregates. acs.org These aggregates are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. acs.org J-aggregates, in particular, are known to mimic the light-harvesting antenna complexes of natural photosynthesis, where excitonic coupling leads to delocalized electronic states and enhanced energy transfer. acs.org
The crystal packing of molecules is another crucial factor that influences the properties of the aggregate. Different crystal polymorphs of the same molecule can exhibit significantly different photophysical properties. nih.gov For example, in the case of tetracene, different polymorphs have been shown to have varying rates of singlet fission. nih.gov The ability to control the crystallization process to favor a specific polymorph with optimal properties is a powerful strategy for tuning the performance of light-harvesting films.
The use of templates, such as DNA or polymer nanomaterials, can also be employed to control the spatial arrangement of chromophores. acs.org These templates can provide a scaffold for the assembly of molecules into desired architectures, thereby influencing the aggregate distribution and the resulting energy transfer dynamics.
Furthermore, the processing conditions used to fabricate thin films can have a profound impact on the morphology and aggregate distribution. researchgate.net By carefully selecting solvents and controlling deposition parameters, the degree of molecular ordering and the size and connectivity of crystalline domains can be tuned to optimize light absorption and charge transport. researchgate.net
In the context of hybrid systems, the surface of a quantum dot can act as a template for the assembly of attached chromophores. The density and arrangement of ligands on the QD surface can influence their aggregation behavior and the efficiency of energy transfer to the QD core.
Stability Enhancement for Device Performance
The long-term stability of organic materials is a critical factor for their successful implementation in electronic and optoelectronic devices. Tetracene and its derivatives, while possessing excellent electronic properties, can be susceptible to degradation, particularly in the presence of light and oxygen. Therefore, strategies to enhance their stability are crucial for improving device performance and lifetime.
One of the primary approaches to improving the stability of tetracene-based molecules is through chemical modification. The introduction of bulky protecting groups at reactive positions of the tetracene core can kinetically stabilize the molecule by sterically hindering the approach of reactive species like oxygen. nih.gov This has been demonstrated in the synthesis of peri-tetracene analogues, where the strategic placement of substituents leads to a significant improvement in stability compared to the parent molecule. nih.gov
In addition to kinetic stabilization, thermodynamic stabilization can be achieved by extending the π-conjugated system of the molecule. nih.gov This delocalizes the electron density and can make the molecule less reactive. The introduction of substituents that participate in the conjugated system, such as acetylene (B1199291) groups, can contribute to this thermodynamic stabilization. nih.gov
The choice of functional group used to link the tetracene moiety to other components in a device, such as a silicon surface, can also impact stability. It has been observed that modifying tetracene at the 2-position can lead to better preservation of its optical properties and a greater resistance to oxidation compared to modification at the 5-position. acs.org
Thermal Stability of Functionalized Tetracene Films
The thermal stability of organic semiconductor materials is a critical parameter for device fabrication and long-term operational reliability. High processing temperatures are often employed during the deposition of thin films, and devices can generate heat during operation. Therefore, the active materials must be able to withstand these thermal stresses without undergoing decomposition.
Studies on 2-formyltetracene, also known as this compound, have demonstrated its good thermal stability. nih.gov Thermal analysis has shown that this compound has a high decomposition temperature, indicating its suitability for applications requiring thermal processing steps. nih.gov Specifically, the decomposition temperature has been reported to be 320 °C. nih.gov
The thermal properties of various functionalized tetracene derivatives have been investigated to understand the impact of different substituent groups on stability. For instance, a series of novel tetracene derivatives (2a-2d) exhibited high decomposition temperatures (Td), corresponding to a 5% weight loss, in the range of 343 °C to 366 °C. This high thermal stability is attributed to the rigid molecular structures of these compounds. Similarly, other functionalized tetracenes, such as 5-formyl-2,3,8,9-tetramethoxytetracene and 5,11-diformyl-2,3,8,9-tetramethoxytetracene, also show high decomposition temperatures of 345 °C and 375 °C, respectively.
Further investigations into other functionalized tetracene derivatives, TC-H, TC-F, and TC-C, revealed decomposition temperatures of 321 °C, 304 °C, and 318 °C, respectively. This body of research underscores that functionalization of the tetracene core can lead to materials with robust thermal stability, a crucial characteristic for their integration into electronic devices. The ability to form stable thin films that can endure the rigors of device fabrication and operation is a key advantage of these materials.
Supramolecular Architectures and Self Assembly Phenomena
Molecular Aggregation in Solution and Solid State
The aggregation of tetracene derivatives in solution is a complex process governed by a balance of intermolecular forces, including π-π stacking and interactions involving peripheral functional groups. nih.gov This aggregation significantly alters the photophysical properties of the molecules compared to their monomeric, solvated state.
When tetracene molecules aggregate, their close proximity allows for strong electronic interactions between the π-systems of adjacent molecules. Upon photoexcitation, this can lead to the formation of an excimer, which is an excited-state dimer that is dissociative in the ground state. rsc.org Excimer formation is a key deactivation pathway for the excited state and is characterized by a broad, red-shifted, and structureless fluorescence emission compared to the monomer. rsc.orgnih.gov
In addition to excimers, aggregation can give rise to other mixed-state species. Studies on tetracene bis-carboxylic acid (Tc-DA), a related derivative, have shown that increasing concentration leads to the formation of aggregates that exhibit not only excimer characteristics but also features of charge-transfer (CT) and correlated triplet pair (TT) states. nih.gov The formation of these mixed CT/TT states is a critical step in processes like singlet fission, where one singlet exciton (B1674681) is converted into two triplet excitons. nih.gov The electronic and geometric relaxation to the excimer state is an ultrafast process, often completed in less than 10 picoseconds, which can compete with and sometimes prevent efficient singlet fission. rsc.orgnih.gov
The evolution of molecular aggregates is highly sensitive to both the concentration of the solute and the polarity of the solvent. nih.govpv-magazine.com At very low concentrations, tetracene derivatives typically exist as solvated monomers. As the concentration increases, aggregation begins, leading to the formation of dimers and higher-order structures. This transition is often marked by a deviation from the Beer-Lambert law, accompanied by broadening and red-shifting of the absorption spectra. nih.gov
A comprehensive investigation into Tc-DA demonstrated this evolution clearly. As the concentration of Tc-DA in dimethylformamide (DMF) was increased from 15 μM to 1.0 mM, the absorption profile changed significantly, indicating a shift from a monomer-dominated solution to one rich in aggregates. nih.gov This aggregation process was modeled using a nucleation-elongation model, revealing a strong cooperativity that drives the system beyond simple dimers once a critical concentration is surpassed. nih.gov
Solvent polarity plays a crucial role in modulating these aggregates. nih.govnih.gov Polar solvents can stabilize charge-transfer states, influencing the character of the excited species within the aggregate. For some tetracene derivatives, the distribution of aggregates and the nature of their excited states can be rationally tuned simply by changing the solvent environment, which in turn affects pathways like singlet fission and triplet-triplet annihilation. nih.govpv-magazine.com
| Concentration | Primary Species | Observed Spectroscopic Changes |
|---|---|---|
| Low (e.g., < 20 μM) | Monomers | Well-resolved vibronic structure in absorption and emission spectra. |
| Intermediate (e.g., 0.125 mM) | Dimers / Small Aggregates | Broadening of absorption spectra; appearance of broad excimer-like emission. |
| High (e.g., 1.0 mM) | Large Aggregates | Further red-shifting of absorption bands; dominance of mixed CT/TT states. |
Functional groups attached to the tetracene core are instrumental in directing molecular aggregation. nih.govacs.org These groups can introduce additional intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, which supplement the inherent π-π stacking of the aromatic cores. nih.gov The aldehyde group in tetracene-2-carbaldehyde, being polar, is expected to introduce dipole-dipole interactions that influence molecular self-assembly.
A comparative study of tetracene bis-carboxylic acid (Tc-DA) and its methyl ester counterpart (Tc-DE) elegantly illustrates this principle. The carboxylic acid groups in Tc-DA are capable of forming strong intermolecular hydrogen bonds. nih.gov This hydrogen bonding creates a "dimer-like" behavior that favors the formation of excimers. In contrast, the Tc-DE derivative, which lacks the ability to form such hydrogen bonds, proceeds more directly to an aggregate phase dominated by the mixed charge-transfer/triplet-pair (CT/TT) state. nih.gov This demonstrates that specific functional groups can be used to control the size and structure of aggregates, thereby tuning the resulting photophysical properties. nih.gov Electron-withdrawing groups, such as aldehydes, can also enhance the stability of the molecule against photooxidation. nih.gov
Crystal Engineering and Molecular Packing
Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. For organic semiconductors, the precise arrangement of molecules in the crystal lattice, or molecular packing, is paramount as it directly governs the material's electronic properties. acs.orgresearchgate.net
The unsubstituted tetracene molecule typically crystallizes in a herringbone packing motif. mit.edu While this arrangement is thermodynamically stable, the edge-to-face orientation of adjacent molecules reduces the π-orbital overlap, which is generally not optimal for charge transport. acs.orgmit.edu
The introduction of functional groups is a key strategy in crystal engineering to steer the packing away from the herringbone motif towards more electronically favorable arrangements, such as cofacial π-stacking. acs.org By attaching functional groups, chemists can introduce new intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) and sterically guide the molecules into columnar, π-stacked structures. acs.orgacs.org For instance, the strategic placement of fluorine and alkoxy groups on the tetracene core has been shown to overcome the typical herringbone packing, leading to cofacial arrangements with remarkably short intermolecular distances (as low as 3.22 Å), which indicates strong π-π interactions. acs.org While a specific crystal structure for this compound is not detailed in the search results, the presence of the polar aldehyde group would be expected to significantly influence its packing, likely promoting arrangements with increased intermolecular interactions compared to the parent tetracene.
The relationship between molecular packing and optoelectronic properties is fundamental to the performance of organic electronic devices. researchgate.netnih.gov Properties such as charge carrier mobility are critically dependent on the degree of electronic coupling between adjacent molecules, which is a direct function of their distance and relative orientation in the solid state. acs.orgbohrium.com
Packing motifs that maximize π-orbital overlap, such as slipped-stack or cofacial arrangements, are highly desirable for efficient charge transport. acs.orgbohrium.com The charge hopping rate between molecules, a key parameter for mobility, is influenced by both the electronic coupling and the reorganization energy of the molecule. bohrium.com Different packing structures, dictated by functionalization, can lead to varied electronic coupling strengths. bohrium.comrsc.org Therefore, by tuning the molecular structure with functional groups like the carbaldehyde moiety, it is possible to engineer the crystal packing to optimize these parameters. bohrium.com A shift from a herringbone to a lamellar or slip-stacked packing motif can dramatically alter the electronic polarization energy and enhance charge transport, directly impacting the performance of devices like organic field-effect transistors (OFETs). acs.orgnih.gov
| Packing Motif | Typical π-Orbital Overlap | Implication for Charge Transport |
|---|---|---|
| Herringbone | Low (Edge-to-Face) | Generally lower charge carrier mobility. |
| Cofacial π-Stacking | High (Face-to-Face) | Potentially high charge carrier mobility, but can trap charge. |
| Slipped π-Stacking | Moderate to High | Often optimal for balancing strong electronic coupling and efficient charge transport. |
Noncovalent Acene Aggregates and Their Excited-State Behavior
The formation of noncovalent aggregates of tetracene derivatives is a phenomenon of significant scientific interest, as the spatial arrangement of the molecules within these assemblies can dramatically alter their photophysical properties compared to the isolated monomeric species. While specific research on this compound is limited, extensive studies on analogous tetracene compounds, particularly those bearing electron-withdrawing functional groups, provide a strong framework for understanding its likely behavior. The aggregation process is primarily driven by noncovalent interactions such as π–π stacking, and in the case of functionalized tetracenes, hydrogen bonding or dipole-dipole interactions can also play a crucial role. These interactions lead to the formation of distinct supramolecular structures, which in turn govern the excited-state dynamics of the system.
Detailed research into tetracene derivatives, such as tetracene diacid (Tc-DA), has revealed that the aggregation process and the resulting excited-state behavior are highly sensitive to factors like concentration and solvent polarity. acs.orgnrel.gov In dilute solutions, these molecules typically exist as monomers and exhibit their intrinsic photophysical properties. As the concentration increases, intermolecular interactions become more prominent, leading to the formation of aggregates. acs.org This transition from monomer to aggregate-dominated behavior can be observed through changes in steady-state and time-resolved absorption and fluorescence spectra. acs.org
The specific geometry of the molecules within the aggregate dictates the nature of the electronic coupling between them. For instance, computational modeling has shown that a cofacial arrangement of tetracene subunits is often the most stable aggregate structure. acs.org This arrangement can lead to the broadening of the ground-state absorption spectrum and the emergence of new transitions, such as those associated with charge-transfer (CT) between adjacent molecules. acs.org
The excited-state behavior of these noncovalent aggregates is particularly fascinating. Upon photoexcitation, aggregated tetracene derivatives can exhibit phenomena that are absent in their monomeric counterparts. These include the formation of excimers, which are excited-state dimers, and mixed-state species with both charge-transfer and correlated triplet pair character. acs.org The formation of these states occurs on a rapid picosecond timescale and can be controlled by tuning the solvent polarity and solute concentration. nrel.gov
In the case of Tc-DA, at intermediate concentrations, the photophysics is dominated by hydrogen-bonded dimer behavior, which favors the formation of excimers. acs.org At higher concentrations, larger aggregates form, and the excited-state dynamics are dominated by a mixed state with both charge-transfer and correlated triplet pair characteristics. acs.org This demonstrates that the nature and size of the aggregate, influenced by the specific functional groups and the surrounding environment, can direct the flow of energy down different pathways. acs.orgnrel.gov
The table below summarizes the key photophysical properties of a functionalized tetracene derivative in its monomeric and aggregated forms, illustrating the significant changes that occur upon self-assembly.
| Species | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (τ) | Key Excited-State Species |
| Monomer | ~520 | ~540 | ~10-15 ns | S1 (first excited singlet state) |
| Aggregate | Broadened, may show slight shifts | Red-shifted | Shorter, multi-exponential decay | Excimer, Charge-Transfer (CT) states, Correlated Triplet Pairs (TT) |
Note: The data presented in this table is based on findings for analogous tetracene derivatives and is intended to be illustrative of the general trends expected for this compound.
The study of these noncovalent acene aggregates is crucial for the development of new materials for light-harvesting and other optoelectronic applications, as the ability to control aggregate size and structure through chemical functionalization and environmental factors offers a powerful tool for tuning their excited-state properties. acs.org
Conclusion and Future Research Trajectories
Summary of Key Academic Contributions and Insights
Research into tetracene aldehydes has provided valuable insights into the structure-property relationships of functionalized organic semiconductors. A significant contribution has been the development of improved synthetic routes for acene-2,3-dicarbaldehydes, including the tetracene derivative. nih.gov These methods have not only improved the yield and selectivity of the synthesis but have also enabled a more detailed characterization of these compounds. nih.gov
A key insight is that Tetracene-2,3-dicarbaldehyde possesses a π-system that is isoelectronic with the benchmark organic semiconductor pentacene (B32325) and has a comparable HOMO-LUMO gap. nih.gov However, the introduction of the aldehyde functional groups imparts superior properties, such as enhanced solubility in a variety of organic solvents and excellent photooxidative resistance in both solution and solid states. nih.gov This stability is attributed to the electron-withdrawing nature of the aldehyde groups, which lowers the HOMO energy level, thus impeding the [4+2] cycloaddition reaction with singlet oxygen that typically degrades larger acenes. nih.gov
Furthermore, the aldehyde group serves as a versatile chemical handle for further functionalization, opening pathways to a host of novel molecules and materials. nih.gov The reactivity of the aldehyde has been demonstrated through Grignard reactions and double-aldol condensations, leading to the synthesis of new α,α′-diaryl-2,3-acenedimethanols and acenotropones. nih.gov These findings underscore the potential of tetracene aldehydes as both high-value organic semiconductors and versatile precursors for more complex molecular architectures. nih.gov
Emerging Frontiers in Tetracene-2-carbaldehyde Research
The foundational knowledge of tetracene aldehydes is paving the way for new research directions aimed at harnessing their full potential.
The favorable properties of tetracene aldehydes, such as good solubility and stability, make them highly suitable for integration into various electronic devices. nih.gov Future research is expected to focus on the fabrication and characterization of thin-film devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The ability to process these materials from solution is a significant advantage for creating large-area and flexible electronics. The aldehyde functionality could also be used for surface modification and self-assembly, enabling the creation of highly ordered molecular layers, which are crucial for optimizing charge transport in devices. Research into the layered growth and morphology of thin films will be critical for realizing high-performance devices. researchgate.netsemanticscholar.org
While initial studies have demonstrated the utility of Grignard and aldol (B89426) reactions, the aldehyde group in this compound is amenable to a wide range of other chemical transformations. nih.gov Future work will likely explore novel functionalization chemistries to further tune the electronic, optical, and morphological properties of the material. This could include the synthesis of extended π-conjugated systems through Wittig or Horner-Wadsworth-Emmons reactions, the formation of Schiff bases for sensing applications, or the attachment of solubilizing or liquid-crystalline moieties to control self-assembly. rsc.orgjournalskuwait.orgresearchgate.net The development of multicomponent reactions involving tetracene aldehydes could also lead to the rapid and efficient synthesis of complex and multifunctional materials. rsc.org
The photophysical properties of tetracene are dominated by complex exciton (B1674681) dynamics, including singlet fission, which is a process with the potential to significantly enhance the efficiency of photovoltaic devices. rsc.orgresearchgate.net The introduction of a carbaldehyde group is expected to influence these dynamics by altering the intermolecular electronic coupling and the energy levels of the excited states. A key research frontier is to understand how the functionalization affects exciton delocalization, superradiance, and singlet-triplet energy gaps. aps.org
Furthermore, studying the exciton dynamics at interfaces between this compound and other materials, such as transition metal dichalcogenides (TMDCs), is of great interest. researchgate.netacs.org These heterointerfaces can exhibit unique charge and energy transfer processes. researchgate.net Understanding these interfacial dynamics is crucial for designing next-generation optoelectronic devices, including photodetectors and light-harvesting systems. acs.org Time-resolved spectroscopic techniques will be instrumental in unraveling the ultrafast processes that govern the fate of excitons at these interfaces. rsc.orgresearchgate.net
Broader Impact and Potential for Future Technologies
The research into this compound and its derivatives has the potential to make a significant impact on the field of organic electronics and beyond. The development of stable, soluble, and functionalizable organic semiconductors addresses some of the key challenges that have hindered the widespread commercialization of these technologies.
The ability to fine-tune the material properties through chemical modification opens up possibilities for creating tailor-made materials for specific applications. For instance, by optimizing the electronic properties, it may be possible to develop more efficient solar cells that can harvest a broader spectrum of sunlight. The enhanced stability of these materials could lead to longer-lasting and more reliable organic electronic devices.
Beyond electronics, the versatile chemistry of the aldehyde group could be exploited in other areas, such as chemical sensing, bioimaging, and the development of novel stimuli-responsive materials. mdpi.com The rich photophysics of the tetracene core, combined with the chemical reactivity of the aldehyde, provides a powerful platform for designing molecules with unique and useful functions. oregonstate.edu
Q & A
Advanced Question
- Conduct solubility studies in multiple solvents (e.g., chloroform, THF, DCM) under controlled humidity/temperature.
- Use standardized protocols (e.g., OECD Guidelines) to ensure reproducibility.
- Compare data with literature meta-analyses to identify systemic biases (e.g., solvent purity variations) .
How should researchers design experiments to investigate the stability of this compound under ambient and operational conditions?
Basic Question
- Perform accelerated aging tests under UV light, heat (40–80°C), and oxygen exposure.
- Characterize degradation products via GC-MS or NMR .
- Establish a control group using inert atmospheres (e.g., nitrogen-glovebox samples) .
What methodologies are critical for analyzing intermolecular interactions in this compound crystals?
Advanced Question
- Use single-crystal X-ray diffraction to map π-π stacking and hydrogen-bonding networks.
- Complement with Hirshfeld surface analysis to quantify interaction contributions.
- Validate with thermal gravimetric analysis (TGA) to correlate structural stability with intermolecular forces .
How can computational models be integrated with experimental data to predict this compound’s charge transport properties?
Advanced Question
- Combine Marcus theory calculations (for charge transfer rates) with field-effect transistor (FET) measurements.
- Calibrate models using Monte Carlo simulations to account for grain boundaries in thin films.
- Address discrepancies by refining DFT functionals (e.g., B3LYP vs. PBE) .
What statistical approaches are suitable for resolving conflicting photodegradation rates reported in literature?
Advanced Question
- Apply multivariate regression to isolate variables (e.g., light intensity, solvent polarity).
- Use Bayesian meta-analysis to quantify uncertainty across studies.
- Replicate experiments with blinded protocols to minimize observer bias .
How should researchers design a systematic review to identify gaps in this compound’s applications?
Basic Question
- Define inclusion criteria (e.g., peer-reviewed studies post-2010).
- Use Boolean operators (AND/OR/NOT) in databases like SciFinder and Reaxys.
- Map trends via bibliometric tools (e.g., VOSviewer) and prioritize understudied areas (e.g., triplet-state dynamics) .
What experimental controls are essential for ensuring reproducibility in device fabrication using this compound?
Advanced Question
- Standardize substrate cleaning (e.g., UV-ozone treatment duration).
- Include control devices without the compound to isolate its contribution.
- Document environmental conditions (e.g., humidity, glovebox O₂ levels) in metadata .
How can researchers address discrepancies between theoretical and experimental absorption spectra?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
